
(E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a benzofuran ring and an oxazolone ring connected through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of benzofuran-2-carbaldehyde with 2-phenyloxazol-5(4H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound has potential applications as a fluorescent probe due to its conjugated system, which can exhibit interesting photophysical properties. It may also serve as a ligand in the study of enzyme interactions.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mecanismo De Acción
The mechanism of action of (E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(Benzylidene)-2-phenyloxazol-5(4H)-one: Similar structure but with a benzylidene group instead of a benzofuran ring.
(E)-4-(Furylmethylene)-2-phenyloxazol-5(4H)-one: Contains a furan ring instead of a benzofuran ring.
(E)-4-(Thiophen-2-ylmethylene)-2-phenyloxazol-5(4H)-one: Features a thiophene ring in place of the benzofuran ring.
Uniqueness
(E)-4-(Benzofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H11NO3 |
|---|---|
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
(4E)-4-(1-benzofuran-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11NO3/c20-18-15(19-17(22-18)12-6-2-1-3-7-12)11-14-10-13-8-4-5-9-16(13)21-14/h1-11H/b15-11+ |
Clave InChI |
WRCDZJRCPKFZSD-RVDMUPIBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4O3)/C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4O3)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, N-[[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methylene]-](/img/structure/B12896900.png)

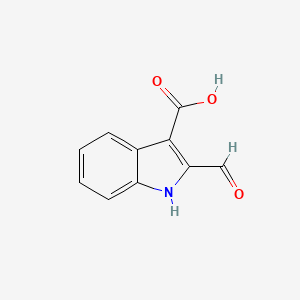
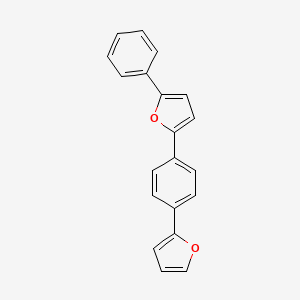
![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
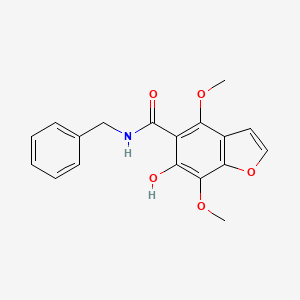
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)

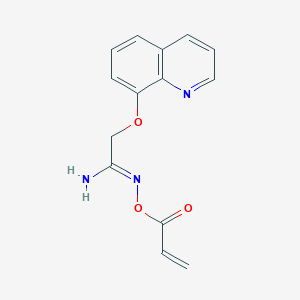
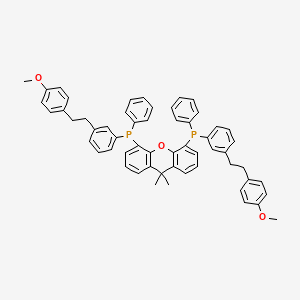
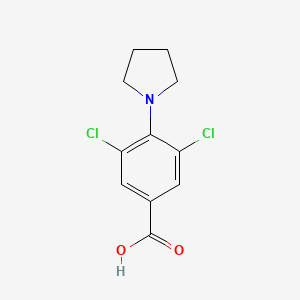

![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
